N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Catalog No.
S3039359
CAS No.
1396815-62-5
M.F
C9H9N5O2S
M. Wt
251.26
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadia...

CAS Number

1396815-62-5

Product Name

N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

IUPAC Name

N-(2-methoxypyrimidin-5-yl)-4-methylthiadiazole-5-carboxamide

Molecular Formula

C9H9N5O2S

Molecular Weight

251.26

InChI

InChI=1S/C9H9N5O2S/c1-5-7(17-14-13-5)8(15)12-6-3-10-9(16-2)11-4-6/h3-4H,1-2H3,(H,12,15)

InChI Key

MAAJLLJDDNDADK-UHFFFAOYSA-N

SMILES

CC1=C(SN=N1)C(=O)NC2=CN=C(N=C2)OC

Solubility

soluble

General Approach to Analyzing Scientific Applications of a Chemical Compound

Identification of the Scientific Field

The scientific field for the analysis of a novel chemical compound like “N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” would likely fall under medicinal chemistry and pharmacology, given its complex structure that suggests potential biological activity.

Summary of Potential Applications

The compound’s structure, which includes a pyrimidine ring, suggests it could have applications in the development of pharmaceuticals, particularly as a scaffold for creating drugs with anti-fibrotic activity, as similar structures have shown such properties .

N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound with the molecular formula C9H9N5O2S\text{C}_9\text{H}_9\text{N}_5\text{O}_2\text{S} and a molecular weight of 251.27 g/mol. This compound features a thiadiazole ring fused with a pyrimidine derivative, specifically a methoxypyrimidine moiety. The unique combination of these structural elements contributes to its potential biological and chemical applications, making it a subject of interest in medicinal chemistry and pharmaceutical research .

Typical of thiadiazole and pyrimidine derivatives:

  • Substitution Reactions: The nitrogen atoms in the thiadiazole and pyrimidine rings can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
  • Oxidation: The compound may be oxidized to form N-oxides or other oxidized derivatives.
  • Reduction: It can be reduced under specific conditions to modify the thiadiazole or pyrimidine rings.
  • Condensation Reactions: The carboxamide group can react with various reagents to form amides or other derivatives through condensation processes .

Preliminary studies suggest that N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibits notable biological activities. It has been investigated for potential:

  • Antimicrobial Properties: The compound shows promise against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Anticancer Activity: Early research suggests that it may inhibit cancer cell proliferation, although further studies are needed to establish its efficacy and mechanism of action.
  • Anti-inflammatory Effects: Some derivatives of thiadiazoles have been linked to anti-inflammatory properties, which may extend to this compound .

The synthesis of N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves several steps:

  • Formation of the Thiadiazole Ring: This is often achieved through the reaction of hydrazine derivatives with appropriate carboxylic acids under acidic conditions.
  • Pyrimidine Modification: The methoxypyrimidine component can be synthesized via cyclization reactions involving pyrimidine precursors.
  • Coupling Reaction: The final step involves coupling the thiadiazole and methoxypyrimidine components through amide bond formation, often using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery programs targeting infectious diseases or cancer.
  • Material Science: Its unique chemical structure may allow for applications in organic electronics or as intermediates in the synthesis of novel materials .

Research into the interactions of N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide with biological targets is ongoing. Initial studies focus on its binding affinity to specific enzymes or receptors involved in disease pathways. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological properties.

Several compounds share structural similarities with N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-(4-fluorophenyl)-4-methyl-thiadiazole-5-carboxamideC10H8FN3OSContains a fluorophenyl group; explored for electronic properties.
2-Methoxypyrimidin derivativesC12H12N4O4Variants with different substituents on the pyrimidine ring; potential for diverse biological activities.
2,5-Bis(4-methoxyphenyl)-1,3,4-thiadiazoleC16H16N4O4SFeatures multiple methoxy groups; studied for its electronic properties and potential applications in materials science.

Uniqueness

N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its specific combination of a methoxypyrimidine moiety and a thiadiazole ring structure. This unique configuration may enhance its biological activity compared to similar compounds and provides opportunities for targeted modifications that could lead to improved therapeutic profiles .

XLogP3

0.6

Dates

Modify: 2023-08-18

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